molecular formula C13H3D9NO2·HCl B602724 Ritalinic-d9 Acid HCl (piperidine-d9)(mixture of stereoisomers) CAS No. 1276197-13-7

Ritalinic-d9 Acid HCl (piperidine-d9)(mixture of stereoisomers)

Cat. No.: B602724
CAS No.: 1276197-13-7
M. Wt: 264.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ritalinic-d9 Acid HCl (piperidine-d9) (mixture of stereoisomers) is a stable isotope . It is not a hazardous compound . The CAS number for this compound is 1276197-13-7 .


Synthesis Analysis

The synthesis of Ritalinic Acid involves several steps. One of the key steps is the hydrolysis of the ester group in methylphenidate, which yields ritalinic acid . This hydrolysis is catalyzed by carboxylesterase 1 (CES1) .


Molecular Structure Analysis

Ritalinic Acid is a substituted phenethylamine . It has a molecular formula of C13H17NO2 . The compound has two stereogenic centers, which means it can exist as four possible stereoisomers .


Chemical Reactions Analysis

When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid . Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported to form the p-hydroxy-, oxo-, and conjugated metabolites, respectively . Methylphenidate may undergo transesterification with ethanol producing ethylphenidate, which is also pharmacologically active .


Physical and Chemical Properties Analysis

Ritalinic-d9 Acid HCl (piperidine-d9) (mixture of stereoisomers) is a stable isotope . It is not a hazardous compound . The CAS number for this compound is 1276197-13-7 .

Scientific Research Applications

Synthesis and Internal Standards

  • Ritalinic-d9 Acid HCl and related compounds with deuterium in the piperidine ring have been synthesized for use as internal standards in mass fragmentographic assays of methylphenidate and its metabolites (Patrick, Kilts, & Breese, 1982).

Radiopharmaceutical Applications

  • The compound has been used in the radiosynthesis of carbon-11 labelled d-threo-methylphenidate, a radiopharmaceutical for imaging dopamine transporters (Moran et al., 2011).
  • It has also been involved in bio-distribution studies of [11C]methyl-phenidate, which binds selectively to presynaptic dopaminergic transporters (Patt et al., 2007).

Chemical Analysis and Testing

  • Ritalinic acid, a major metabolite of methylphenidate, has been identified in urine screening methods for greyhounds, indicating its relevance in forensic science (Lewis, 1979).

Reaction and Structure Studies

  • The compound has been part of studies examining the solution and solid-state conformations of methylphenidate analogs, which are important for understanding pharmacological activity (Steinberg et al., 2011).

Reactions with Nitrogen-Containing Compounds

  • Ritalinic-d9 Acid HCl has been studied for its reaction with chlorine dioxide in nitrogen-containing heterocycles, which is significant for understanding its degradation and interaction with other compounds (Abdighahroudi et al., 2022).

Future Directions

The characterization of metabolomics of methylphenidate enantiomers is needed for a more efficacious therapeutic drug monitoring . This could provide further insights regarding individual contribution for methylphenidate pharmacodynamics and toxicological effects, especially if ethanol is co-consumed .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ritalinic-d9 Acid HCl (piperidine-d9)(mixture of stereoisomers) involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "Methyl-d3 3-oxoheptanoate", "Piperidine-d9", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetic acid", "Diazomethane", "Potassium hydroxide", "Bromoacetic acid", "Acetic anhydride", "Deuterium oxide" ], "Reaction": [ 1. Methyl-d3 3-oxoheptanoate is converted to methyl-d3 2-oxoheptanoate by treatment with sodium hydroxide. 2. Methyl-d3 2-oxoheptanoate is reacted with piperidine-d9 in the presence of hydrochloric acid to form Ritalinic-d9 Acid. 3. Ritalinic-d9 Acid is reacted with chloroacetic acid and diazomethane to form Ritalinic-d9 Acid methyl ester. 4. Ritalinic-d9 Acid methyl ester is reacted with potassium hydroxide to form Ritalinic-d9 Acid. 5. Ritalinic-d9 Acid is reacted with bromoacetic acid in the presence of acetic anhydride to form Ritalinic-d9 Acid HCl (piperidine-d9)(mixture of stereoisomers). 6. The final product is purified and isolated using standard methods." ]}

CAS No.

1276197-13-7

Molecular Formula

C13H3D9NO2·HCl

Molecular Weight

264.8

Purity

95% by HPLC; 98% atom D;

Related CAS

19395-40-5 (unlabelled)

Synonyms

α-Phenyl-2-piperidineacetic Acid HCl

tag

Ritalinic Acid Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.